![molecular formula C17H17N3O B4333653 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 33284-02-5](/img/structure/B4333653.png)
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it an interesting subject for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide, often involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole nucleus .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that indole derivatives, including 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide, possess anticancer properties. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Neuropharmacology:
The compound has been identified as a potential ligand for serotonin receptors, specifically the serotonin transporter (SERT). Studies show that it can enhance serotonin neurotransmission, making it a candidate for treating mood disorders such as depression and anxiety .
Pharmaceutical Formulations:
Patents have been filed for formulations containing this compound aimed at treating various disorders linked to serotonin dysregulation, including migraines and anxiety-related conditions .
Biological Mechanisms:
The mechanism of action involves binding to multiple receptors with high affinity, influencing various biological pathways. For example, it has been shown to affect cell signaling pathways critical for cellular functions .
Case Study:
A study evaluated several indole derivatives for their affinity towards SERT and D₂ receptors. The results indicated that certain substitutions on the indole ring significantly enhanced binding affinity, suggesting that structural modifications could optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological pathways. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its specific structure, which combines an indole moiety with an amino and benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide is an indole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a significant indole moiety, which is known for its role in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical formula for this compound is CHNO, with a molecular weight of 281.34 g/mol. The structure includes an indole ring attached to a benzamide group, which enhances its potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have demonstrated that indole derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others .
Compound | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15.63 | Induces apoptosis |
Related Indole Derivative | U-937 | 0.12 - 2.78 | Inhibits tubulin polymerization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies measuring the inhibition zones against Bacillus subtilis, it demonstrated promising results:
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 10.55 ± 0.05 |
Control Compound | 12.07 ± 0.08 |
These results suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
Indole derivatives, including this compound, have been studied for their anti-inflammatory properties. They may act by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Specific analogs have shown selectivity towards COX-1 over COX-2, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of indole derivatives in clinical settings:
- Colon Cancer Treatment : A study focused on indole derivatives revealed their effectiveness against solid tumors, particularly colon and lung cancers. The compounds were noted for their ability to overcome resistance seen with conventional chemotherapy agents like 5-fluorouracil .
- Combination Therapies : Research has explored the use of indole-based compounds in combination with other therapeutic agents to enhance efficacy against resistant cancer types .
Properties
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10,18H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOIJKCNRPPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319290 | |
Record name | ST4130820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-02-5 | |
Record name | NSC343520 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST4130820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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